7-methyl-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-methyl-4-(1-phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2/c1-11-7-8-13-14(9-11)25-16-15(13)17(20-10-19-16)26-18-21-22-23-24(18)12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGWUHGSYBVPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SC4=NN=NN4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methyl-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C15H15N5S
- Molecular Weight : 299.38 g/mol
Structural Features
The compound contains a tetrahydrobenzothieno-pyrimidine core with a phenyl-tetrazole moiety linked via a sulfanyl group. This unique structure is responsible for its diverse biological activities.
Pharmacological Effects
Research indicates that 7-methyl-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.
- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have indicated cytotoxic effects on several cancer cell lines.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfanyl group may interact with various enzymes involved in cellular signaling pathways.
- Receptor Modulation : The phenyl-tetrazole moiety may act as a ligand for specific receptors, influencing cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |
| Antifungal | Effective against common fungal strains | |
| Anticancer | Induces apoptosis in cancer cell lines (e.g., A549 lung cancer cells) | |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 in vitro |
Detailed Research Findings
- Antimicrobial Studies : A study conducted by researchers demonstrated the effectiveness of the compound against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cancer Research : In vitro assays showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in A549 lung cancer cells. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment .
- Inflammation Modulation : A recent study explored the anti-inflammatory effects of the compound in a mouse model of induced inflammation. Results showed significant reductions in inflammatory markers when treated with the compound compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the broader class of tetrahydrobenzothienopyrimidine derivatives, which are modified via substitutions at positions 4 and 5. Key analogs and their distinguishing features include:
Key Observations:
- Tetrazole vs.
- Sulfanyl Linker : The thioether bridge in the target compound may improve lipophilicity compared to direct annulation (e.g., triazolo-fused derivatives in ), balancing solubility and membrane permeability.
- Methyl Group at Position 7 : The 7-methyl substitution likely contributes to steric stabilization of the tetrahydro ring, as seen in analogs where alkyl groups enhance conformational rigidity .
Preparation Methods
Cyclization of Thienylthiourea Derivatives
Thienylthioureas serve as critical intermediates. For example, 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes (e.g., 1a–c ) are condensed with aryl isothiocyanates under reflux or microwave irradiation to form thienylthioureas (2a–h ). Subsequent cyclization with alcoholic potassium hydroxide yields 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one potassium salts (3a–h ). Acidification of these salts produces 2-thioxo derivatives (4a–g ), which are alkylated to introduce sulfur-based substituents.
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Condensation : Heat 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene (1a ) with phenyl isothiocyanate in acetonitrile under reflux for 15 hours.
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Cyclization : Treat the resulting thiourea (2a ) with KOH in ethanol at reflux for 1 hour to form the potassium salt (3a ).
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Acidification : Neutralize 3a with HCl to yield 2-thioxo-thieno[2,3-d]pyrimidin-4-one (4a ).
Alternative Route from Amino Esters
Amino esters like 1d–e (2-amino-3-cyano-4,5-disubstituted thiophenes) undergo cyclocondensation with formamide or phosphoryl chloride (POCl₃) to directly form chlorinated thienopyrimidines. This route avoids thiourea intermediates but requires stringent temperature control (230–240°C).
The tetrahydrobenzothieno[2,3-d]pyrimidine core is hydrogenated to saturate the pyrimidine ring, followed by methyl group introduction at position 7 via Friedel-Crafts alkylation. Final purification involves:
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Recrystallization : Ethanol or ethyl acetate.
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Chromatography : Silica gel with hexane/ethyl acetate eluents.
Analytical Characterization
Key spectroscopic data for the compound include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
